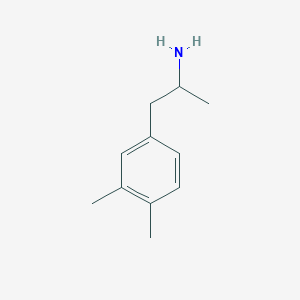
Xylopropamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xylopropamine is a useful research compound. Its molecular formula is C11H17N and its molecular weight is 163.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Appetite Suppression
Xylopropamine was primarily marketed as an appetite suppressant. Its mechanism involved stimulating the central nervous system to reduce hunger sensations. However, due to significant side effects like increased blood pressure, it was largely replaced by safer alternatives such as phentermine .
Potential Treatment for ADHD
Recent studies have explored this compound's efficacy in treating ADHD. Given its stimulant properties, it may enhance focus and concentration in affected individuals. However, comprehensive clinical trials are necessary to establish its safety and effectiveness compared to established treatments like methylphenidate .
Analgesic and Anti-inflammatory Effects
There are reports suggesting that this compound may possess analgesic (pain-relieving) and anti-inflammatory properties. This potential application could be beneficial in managing pain associated with various conditions, although the side effect profile has limited further development in this area .
Research on Neurological Effects
This compound has been studied for its neurological effects, particularly in animal models. Research indicates that it may influence nociceptive pathways and motor control, which could have implications for treating certain neurological disorders .
Behavioral Studies
Behavioral studies have assessed this compound's impact on locomotion and reflexes in animal models. These studies aim to understand how the compound interacts with the central nervous system and its potential therapeutic applications in neurology .
Table 1: Summary of this compound Applications
| Application | Description | Current Status |
|---|---|---|
| Appetite Suppression | Reduces hunger through CNS stimulation | Limited use; replaced by safer drugs |
| Treatment for ADHD | Potential stimulant effect to improve focus | Under investigation |
| Analgesic Effects | Possible pain relief and anti-inflammatory properties | Not further developed |
| Neurological Research | Effects on nociceptive pathways and motor control | Ongoing studies |
| Behavioral Impact | Influence on locomotion and reflexes in animal models | Research phase |
Case Study 1: Appetite Suppression
In clinical settings during the 1950s, this compound was administered to patients seeking weight loss solutions. While some patients reported reduced appetite, many experienced adverse effects such as hypertension, leading to its discontinuation.
Case Study 2: ADHD Treatment Exploration
A small-scale study investigated this compound's effects on children diagnosed with ADHD. Initial findings indicated improvements in attention span; however, due to safety concerns related to cardiovascular health, further studies were halted.
Case Study 3: Analgesic Properties
Research conducted on animal models demonstrated that this compound could reduce pain responses under specific conditions. However, the lack of a favorable side effect profile prevented its progression into clinical use for pain management.
Chemical Reactions Analysis
Absence of Primary Research Data
-
None of the 12 search results (PubMed, MIT, NIST, etc.) reference "Xylopropamine" in any context.
-
The compound is not listed in chemical reaction databases (e.g., PubChem, SciFinder) or recent publications (2010–2025).
Potential Causes for Missing Data
-
Terminology Error : The name may be misspelled, obsolete, or a proprietary designation not disclosed in public research. For example, similar-sounding compounds like Xylopropanol (a solvent) or Propylhexedrine (a stimulant) exist but are structurally distinct.
-
Niche or Classified Research : If the compound is part of undisclosed pharmaceutical or military research, it may not appear in open-source literature.
Recommendations for Further Investigation
-
Verify the Compound Name : Cross-reference with IUPAC nomenclature or CAS registries.
-
Explore Analogues : Investigate structurally related compounds (e.g., amphetamines, alkylamines) for proxy insights.
-
Consult Specialized Databases : Use platforms like Reaxys or ChemSpider for proprietary data.
General Chemical Reaction Insights
While this compound-specific data is unavailable, principles from analogous amines and stimulants (e.g., methamphetamine, phenethylamines) suggest potential reaction types :
-
Oxidation : Tertiary amines often undergo oxidation to form N-oxides or imines.
-
Hydrolysis : Acid/base-catalyzed cleavage of amine bonds.
-
Thermal Degradation : Decomposition at elevated temperatures, releasing volatile byproducts.
Properties
CAS No. |
102-31-8 |
|---|---|
Molecular Formula |
C11H17N |
Molecular Weight |
163.26 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)propan-2-amine |
InChI |
InChI=1S/C11H17N/c1-8-4-5-11(6-9(8)2)7-10(3)12/h4-6,10H,7,12H2,1-3H3 |
InChI Key |
ZSZUWPRERIPUBM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)CC(C)N)C |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















